molecular formula C17H19ClN4O2 B4035414 2-(3-CHLOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE

2-(3-CHLOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE

Cat. No.: B4035414
M. Wt: 346.8 g/mol
InChI Key: WMVZJYCQBOLWCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-CHLOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE is a useful research compound. Its molecular formula is C17H19ClN4O2 and its molecular weight is 346.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{4-[2-(3-chlorophenoxy)propanoyl]-1-piperazinyl}pyrimidine is 346.1196536 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research has been conducted on the synthesis of novel compounds and their biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. For instance, a study involved the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). Another research focused on the growth inhibition of Cryptococcus neoformans by specific pyrimidine derivatives, highlighting their potential as selective growth inhibitors (Y. Fellah et al., 1996).

Antineoplastic and Neuroprotective Effects

Compounds with a pyrimidine scaffold have been evaluated for their potential antineoplastic and neuroprotective effects. For example, BW619C89, a sodium channel antagonist, demonstrated cerebroprotective effects and functional recovery improvement in a rodent model of stroke (S.E Smith et al., 1997).

Antimicrobial and Antifungal Activities

Synthesis of pyrimidine derivatives has also been investigated for antimicrobial and antifungal activities. Research includes the development of compounds displaying a broad spectrum of activity against bacterial flora and specific pathogens, such as Corynebacterium xerosis and Arcanobacterium haemolyticum (Y. Fellahi et al., 1995).

Sigma-1 Receptor Antagonists and Neuropathic Pain

Another area of research involves the synthesis of pyrimidines as potent sigma-1 receptor antagonists, showing significant potential for treating neuropathic pain. One study highlighted a compound with high binding affinity to the σ1R receptor and antinociceptive effects in animal models of neuropathic pain (Yu Lan et al., 2014).

Anti-Histaminic Activity

Novel pyrimidines synthesized through the condensation of chalcones with guanidine HCl were tested for their anti-histaminic activity, showing significant potential when compared to reference drugs (S. Rahaman et al., 2009).

Properties

IUPAC Name

2-(3-chlorophenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-13(24-15-5-2-4-14(18)12-15)16(23)21-8-10-22(11-9-21)17-19-6-3-7-20-17/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVZJYCQBOLWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NC=CC=N2)OC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-CHLOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE
Reactant of Route 2
Reactant of Route 2
2-(3-CHLOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE
Reactant of Route 3
Reactant of Route 3
2-(3-CHLOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE
Reactant of Route 4
Reactant of Route 4
2-(3-CHLOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE
Reactant of Route 5
Reactant of Route 5
2-(3-CHLOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE
Reactant of Route 6
Reactant of Route 6
2-(3-CHLOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.